molecular formula C12H13N5O2S B14045976 N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide

N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide

Katalognummer: B14045976
Molekulargewicht: 291.33 g/mol
InChI-Schlüssel: VLXIPLSFZOMRRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, an isothiazole ring, and multiple functional groups such as amine and carboxamide. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the isothiazole ring through cyclization reactions. The final steps often involve the addition of the amino and carboxamide groups under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and optimized to achieve high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Aminopyridin-2-yl)acetamide
  • N-(4-Chloropyridin-2-yl)acetamide
  • N-(3-Hydroxypyridin-2-yl)acetamide
  • 2-Acetylaminoisonicotinic acid
  • N-(6-Methylpyridin-2-yl)acetamide
  • N-(4-Iodopyridin-2-yl)acetamide

Uniqueness

N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide stands out due to its unique combination of functional groups and ring structures

Eigenschaften

Molekularformel

C12H13N5O2S

Molekulargewicht

291.33 g/mol

IUPAC-Name

N-(6-acetamidopyridin-3-yl)-5-amino-3-methyl-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C12H13N5O2S/c1-6-10(11(13)20-17-6)12(19)16-8-3-4-9(14-5-8)15-7(2)18/h3-5H,13H2,1-2H3,(H,16,19)(H,14,15,18)

InChI-Schlüssel

VLXIPLSFZOMRRT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NSC(=C1C(=O)NC2=CN=C(C=C2)NC(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.